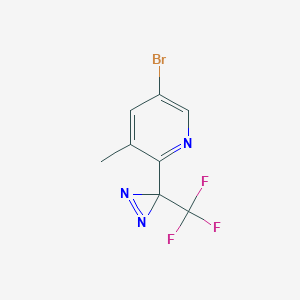

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Description

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine (CAS: 2231673-13-3) is a pyridine derivative featuring a bromine atom at position 5, a trifluoromethyl-diazirinyl group at position 2, and a methyl group at position 3. Its molecular formula is C₈H₅BrF₃N₃, with a molecular weight of 280.05 g/mol . The trifluoromethyl-diazirine moiety confers unique photochemical properties, making the compound valuable in photoaffinity labeling and crosslinking studies. Its synthesis likely involves cross-coupling reactions, akin to methods described for structurally related pyrrolo[2,3-b]pyridines .

Properties

IUPAC Name |

5-bromo-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLVDWHMUZJWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2(N=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and implications for medicinal chemistry.

- IUPAC Name : 5-bromo-3-methyl-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

- Molecular Formula : C8H5BrF3N3

- CAS Number : 2231673-13-3

- Molecular Weight : 280.05 g/mol

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and diazirine moiety onto a pyridine scaffold. This can be achieved through various synthetic pathways that include halogenation and diazotization reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in this compound enhances its pharmacodynamic properties, making it a candidate for further investigation as an antimicrobial agent.

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 1 µg/mL against various bacterial strains, including drug-resistant strains such as MRSA .

- Biofilm Eradication : Certain derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Cytotoxicity Studies

Cytotoxicity assessments are vital in evaluating the safety profile of new compounds. For instance, some related compounds have shown IC50 values ranging from 7 to 9 µg/mL in human cell lines, indicating moderate toxicity but potential therapeutic windows for further development .

Study on Antimicrobial Efficacy

A study published in Molecules explored the efficacy of various trifluoromethyl-substituted compounds against resistant bacterial strains. The results indicated that the incorporation of trifluoromethyl groups significantly improved antimicrobial potency. The study highlighted that derivatives similar to this compound could serve as effective agents against biofilm-associated infections .

Research Findings

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 1 | Effective against MRSA |

| Compound B | 0.5 | Strong biofilm eradicator |

| 5-Bromo... | TBD | Potential candidate for study |

Scientific Research Applications

Molecular Biology Applications

Photoreactive Probes

The diazirine group in 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine enables it to act as a photoreactive probe. Upon exposure to UV light, it can form covalent bonds with nearby biomolecules such as proteins and nucleic acids. This property is particularly useful for studying protein-DNA interactions and mapping protein localization within cells.

Case Study: Protein Interaction Studies

In research studies, this compound has been employed to investigate the dynamics of protein interactions. For instance, it was utilized to label specific proteins in live cells, allowing researchers to track changes in protein interactions over time. The ability to covalently bond upon light activation provides a powerful tool for elucidating complex biological processes.

Synthetic Chemistry Applications

Building Block for Drug Development

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique reactivity allows it to be incorporated into larger molecular frameworks, facilitating the development of new drugs with enhanced efficacy and specificity.

Example of Synthesis

Several synthetic pathways have been developed for producing this compound, highlighting its utility in organic synthesis. These methods typically involve the introduction of the diazirine moiety into existing pyridine structures through nucleophilic substitutions or coupling reactions.

Material Science Applications

Photopolymerization

The photochemical properties of this compound make it suitable for applications in material science, particularly in photopolymerization processes. The ability to initiate polymerization upon UV exposure can be harnessed in the development of advanced materials with tailored properties for specific applications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variants

(a) 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine

- Structure : Replaces the pyridine core with a pyrrolo[2,3-b]pyridine ring.

- Molecular Weight : 226.16 g/mol (vs. 280.05 g/mol for the target compound) .

(b) 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Substituent Variations

(a) Ethynyl-Substituted Pyridines

- Example : 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 139).

- Comparison : The ethynyl group enables click chemistry applications, whereas the diazirine group in the target compound facilitates photochemical crosslinking .

(b) Methoxy-Substituted Pyridines

Diazirine-Containing Analogues

(a) 3-Trifluoromethyl-3-phenyldiazirine (TPD)

Data Table: Key Properties of Comparable Compounds

Preparation Methods

Synthetic Route Summary

The brominated methylpyridine intermediate, specifically 5-bromo-2-methylpyridine, is typically synthesized via a multi-step process involving:

- Condensation of diethyl malonate with 5-nitro-2-chloropyridine under basic conditions to form a malonate derivative.

- Decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine.

- Catalytic hydrogenation of the nitro group to the corresponding amine (5-amino-2-methylpyridine).

- Diazotization and bromination to introduce the bromine substituent at the 5-position, producing 5-bromo-2-methylpyridine.

This method is characterized by mild reaction conditions, good yields, and suitability for scale-up industrial production.

Detailed Steps and Conditions

This sequence avoids the use of large amounts of aluminum trichloride, reduces by-products, and improves product isolation and yield compared to older methods.

Introduction of the 3-(Trifluoromethyl)-3H-diazirin-3-yl Group

Diazirine Formation Overview

The trifluoromethyl diazirine moiety is introduced via diaziridine intermediates, which are oxidized to diazirines. The general approach involves:

- Formation of a trifluoromethyl-substituted diaziridine ring on the pyridine scaffold.

- Oxidation to the diazirine ring system.

A representative synthetic example involves:

Representative Procedure (Adapted from Literature)

This approach allows for the incorporation of the trifluoromethyl diazirine group at the 2-position of the pyridine ring with good selectivity and purity.

Integration of Both Fragments

The final target compound, 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, is synthesized by first preparing the brominated methylpyridine core and then performing the diazirine installation on the 2-position substituent, typically via a hydroxymethyl intermediate or similar functional handle enabling diazirine ring formation.

Summary Table of Preparation Methods

Research Findings and Notes

- The brominated methylpyridine intermediate synthesis avoids harsh Lewis acids, improving environmental and operational safety.

- The diazirine ring formation via silver oxide oxidation is a well-established method providing high purity trifluoromethyl diazirines.

- The combination of these methods enables the preparation of complex pyridine derivatives with photoreactive diazirine groups suitable for biochemical applications.

- The synthetic routes are amenable to scale-up, with reported yields and conditions optimized for industrial production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine?

- Methodology : The compound is typically synthesized through a multi-step process. Bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions yields intermediates such as 2-amino-5-bromo-3-methylpyridine . The diazirine moiety is introduced via cyclization of trifluoroacetamidoxime with a ketone precursor under basic conditions (e.g., K₂CO₃). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions during functionalization .

Q. How is the compound characterized to confirm structural integrity post-synthesis?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying the positions of the bromine, trifluoromethyl-diazirine, and methyl groups. For example, the diazirine ring protons appear as distinct singlets in ¹H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ peak for C₁₀H₈BrF₃N₃).

- HPLC : Purity analysis using reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity .

Q. What stability considerations are critical for handling this compound?

- Methodology : The trifluoromethyl-diazirine group is light-sensitive. Store in amber vials at -20°C under inert gas (argon). Decomposition pathways (e.g., diazirine ring-opening) can be monitored via periodic HPLC. Avoid acidic conditions, which protonate the diazirine nitrogen, accelerating degradation .

Advanced Research Questions

Q. How can reaction yields for diazirine incorporation be optimized?

- Methodology : Diazirine cyclization is highly sensitive to moisture and temperature. Use anhydrous solvents (e.g., THF) and maintain reaction temperatures between 0–5°C during cyclization. Catalytic bases like K₂CO₃ improve cyclization efficiency. Reaction progress should be monitored via TLC, with quenching of side reactions (e.g., using Na₂SO₄ for drying) to enhance yield .

Q. What strategies address steric hindrance in cross-coupling reactions involving the bromine substituent?

- Methodology : The trifluoromethyl-diazirine group creates steric bulk, limiting access to the bromine site. Use palladium catalysts with bulky ligands (e.g., XPhos or SPhos) to facilitate oxidative addition. Microwave-assisted Suzuki-Miyaura coupling (140°C, DMF/H₂O solvent system) accelerates reaction kinetics. Pre-activation of boronic acid partners as pinacol esters improves coupling efficiency .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

- Methodology : Restricted rotation around the diazirine ring may cause signal splitting. Perform variable-temperature NMR (25–80°C) to average rotameric states. If impurities are suspected, purify via silica gel chromatography (EtOAc/hexane gradient) or preparative HPLC. Compare spectra with structurally similar diazirine-pyridine derivatives .

Contradiction Analysis & Experimental Design

Q. How to troubleshoot low yields in photolabeling applications?

- Methodology : Photoaffinity labeling requires UV activation (350–365 nm). Ensure precise irradiation times (≤5 minutes) to minimize photodegradation. Include controls without UV exposure to distinguish specific binding from nonspecific interactions. Analyze reaction mixtures via LC-MS to identify byproducts (e.g., diazirine ring-opened species) .

Q. Why might bromine substitution fail in late-stage functionalization?

- Root Cause Analysis : Competing side reactions (e.g., electrophilic aromatic substitution at the pyridine ring) may dominate.

- Mitigation : Introduce bromine early in the synthesis (e.g., at the 2-amino-3-methylpyridine stage) before adding the diazirine group. Use directing groups (e.g., methoxy) to control regioselectivity .

Application-Oriented Questions

Q. What are the key considerations for using this compound in protein interaction studies?

- Methodology : The diazirine group enables photoaffinity crosslinking. Optimize labeling by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.